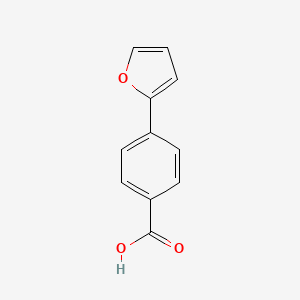

4-(2-furyl)benzoic Acid

Description

Historical Context and Research Development

The development of 4-(2-furyl)benzoic acid research can be traced through the broader historical context of both benzoic acid chemistry and furan derivatives. Benzoic acid itself was discovered in the sixteenth century, with the dry distillation of gum benzoin first described by Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The fundamental composition of benzoic acid was later determined by Justus von Liebig and Friedrich Wöhler, who also investigated the relationship between hippuric acid and benzoic acid.

The specific research into this compound derivatives gained momentum in the late twentieth and early twenty-first centuries, coinciding with increased interest in heterocyclic compounds for pharmaceutical applications. Contemporary research has established this compound as a key structural motif in the development of bioactive molecules. Recent studies have demonstrated the compound's significance in enzyme inhibition research, particularly in the context of xanthine oxidase inhibition, where pyrazolone-based 4-(furan-2-yl)benzoic acids have been synthesized and studied as potential therapeutic agents. This research direction has positioned this compound as an important scaffold in drug discovery programs targeting hyperuricemia and related metabolic disorders.

The compound first appeared in chemical databases with its creation date recorded as September 18, 2005, in PubChem, with the most recent modifications occurring as recently as May 24, 2025. This timeline reflects the relatively modern systematic study of this particular heterocyclic derivative, despite the much earlier discovery of its parent benzoic acid structure. The ongoing research interest is evidenced by continuing publications in the field, including recent work on rhodanine-based derivatives that incorporate the 4-(furan-2-yl)benzoic acid moiety as xanthine oxidase inhibitors.

Nomenclature and Classification Systems

This compound operates under multiple nomenclature systems that reflect its dual aromatic and heterocyclic nature. The compound is officially registered under the Chemical Abstracts Service number 35461-98-4, providing a unique identifier for chemical literature and database searches. The International Union of Pure and Applied Chemistry name for this compound is designated as 4-(furan-2-yl)benzoic acid, which clearly indicates the substitution pattern on the benzene ring.

The molecular formula C11H8O3 describes a structure containing eleven carbon atoms, eight hydrogen atoms, and three oxygen atoms, with a molecular weight of 188.18 grams per mole. The compound's structural representation in Simplified Molecular Input Line Entry System notation is recorded as OC(=O)C1=CC=C(C=C1)C1=CC=CO1, which provides a linear description of its connectivity.

Multiple synonym systems exist for this compound, reflecting different naming conventions and regional preferences. These include 4-2-furyl benzoic acid, 4-furan-2-yl benzoic acid, 4-furan-2-yl-benzoic acid, 2-4-carboxyphenyl furan, 4-fur-2-ylbenzoic acid, para-2-furyl benzoic acid, and 4-2-furanyl benzoic acid. The compound is also identified by its MDL number MFCD04039073 and its InChI Key FOJYVBSPOBUCMV-UHFFFAOYSA-N, providing additional standardized identification methods.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 35461-98-4 |

| Molecular Formula | C11H8O3 |

| Molecular Weight | 188.18 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-(furan-2-yl)benzoic acid |

| MDL Number | MFCD04039073 |

| InChI Key | FOJYVBSPOBUCMV-UHFFFAOYSA-N |

| PubChem Compound Identification | 5138791 |

| European Community Number | 630-010-6 |

From a classification perspective, this compound belongs to multiple chemical categories that reflect its structural complexity. The compound is classified as an aliphatic heterocycle, aromatic heterocycle, heterocyclic compound, aromatic cyclic structure, carboxylic acid, aromatic carboxylic acid, and benzoic acid derivative. This extensive classification system demonstrates the compound's versatility and its potential applications across different areas of chemical research.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several key principles of heterocyclic chemistry that contribute to its chemical behavior and research significance. The compound features a benzene ring substituted at the para position with a furan-2-yl group, creating a conjugated system that extends across both aromatic domains. This conjugation pattern influences the electronic properties of the molecule and contributes to its stability and reactivity characteristics.

The furan ring component introduces oxygen heteroatom chemistry into the molecular framework, providing additional sites for chemical modification and intermolecular interactions. Furan derivatives have found extensive application in various fields of chemistry and technology due to their unique physicochemical, chemical, and biological properties. The incorporation of the furan moiety into the benzoic acid structure creates opportunities for diverse chemical transformations and biological activities that are not available in simple benzoic acid derivatives.

Recent advances in heterocyclic chemistry have highlighted the importance of compounds containing multiple aromatic systems, as evidenced by research into polycyclic heteroaromatic molecules with enhanced structural diversity. The this compound structure represents a simpler example of this concept, where two distinct aromatic systems are connected to create new chemical properties. The resulting molecule exhibits characteristics that are distinct from either the parent benzoic acid or simple furan derivatives.

Table 2: Structural Properties and Classification

| Structural Feature | Description |

|---|---|

| Core Structure | Para-substituted benzoic acid |

| Heterocyclic Component | Furan-2-yl substituent |

| Conjugation System | Extended π-system across both rings |

| Functional Groups | Carboxylic acid, furan ether |

| Ring Systems | Six-membered benzene, five-membered furan |

| Heteroatoms | Three oxygen atoms (carboxyl and furan) |

The electronic properties of this compound are influenced by the electron-rich nature of the furan ring, which can participate in electron donation to the benzene ring through resonance effects. This electronic interaction affects the acidity of the carboxylic acid group and may influence the compound's binding affinity in biological systems. Research has demonstrated that the carboxylic group of related inhibitors can form salt bridges with amino acid residues such as arginine and hydrogen bonds with residues like threonine, highlighting the importance of these electronic effects in biological activity.

The structural significance extends to the compound's role as a building block for more complex heterocyclic systems. Studies have shown that this compound derivatives can serve as precursors for the synthesis of various bioactive compounds, including pyrazolone derivatives and rhodanine-based molecules. The versatility of this scaffold in chemical synthesis reflects the fundamental importance of the this compound structure in heterocyclic chemistry research and development.

Propriétés

IUPAC Name |

4-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJYVBSPOBUCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408683 | |

| Record name | 4-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35461-98-4 | |

| Record name | 4-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Fur-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological activities. For instance, some furan derivatives have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism and the production of reactive oxygen species.

Mode of Action

For example, some furan derivatives have been found to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid. These reactions are a part of purine metabolism, and inhibition of xanthine oxidase can reduce the production of uric acid, which is beneficial in the treatment of gout.

Activité Biologique

4-(2-Furyl)benzoic acid (C₁₁H₈O₃) is a benzoic acid derivative that has garnered attention due to its diverse biological activities. This compound features a furan ring substituted on the benzene moiety, which contributes to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological systems, and associated research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Molecular Formula : C₁₁H₈O₃

- Molecular Weight : 188.18 g/mol

- IUPAC Name : 4-(furan-2-yl)benzoic acid

This structure is essential for understanding its interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. A study demonstrated that this compound could reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential as a protective agent against oxidative damage in various cell types.

Antimicrobial Properties

The antimicrobial activity of this compound has been documented against several pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Cytotoxic Effects

In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, studies conducted on human breast cancer (MCF-7) and liver cancer (HepG2) cells reported significant growth inhibition at micromolar concentrations. The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

In Vitro Studies

A comprehensive study evaluated the cytotoxicity and mechanism of action of this compound using MCF-7 cells. The results showed:

- IC₅₀ Value : Approximately 15 μM

- Mechanism : Induction of apoptosis through mitochondrial pathway activation.

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory properties of the compound. Animal models treated with this compound exhibited reduced edema in inflammatory conditions, indicating its potential therapeutic application in managing inflammatory diseases.

Safety and Toxicity

While the therapeutic potential of this compound is promising, safety evaluations are crucial. Preliminary toxicity studies suggest a favorable safety profile, with no significant acute toxicity observed at therapeutic doses. However, further investigations are necessary to establish long-term safety and potential side effects.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C₁₁H₈O₃

- Molecular Weight: 188.18 g/mol

- CAS Number: 35461-98-4

- IUPAC Name: 4-(furan-2-yl)benzoic acid

- SMILES Notation: OC(=O)C1=CC=C(C=C1)C1=CC=CO1

The compound features a furan ring attached to a benzoic acid moiety, providing unique chemical properties that facilitate various reactions and applications.

Organic Synthesis

4-(2-Furyl)benzoic acid serves as a versatile building block in organic synthesis. Its structure allows for functionalization, making it useful in the development of more complex molecules.

Case Study: Synthesis of Derivatives

Research indicates that derivatives of this compound can be synthesized for use in pharmaceuticals. For instance, modifications to the furan or benzoic acid portions can yield compounds with enhanced biological activities or improved solubility profiles .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.

Bioactivity Studies

Studies have shown that derivatives of this compound exhibit promising bioactivity against various cancer cell lines. For example, compounds derived from this structure have demonstrated cytotoxic effects in vitro, suggesting potential as leads for new cancer therapies .

Material Science

In material science, this compound is explored for its role in creating functional materials.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has indicated that polymers containing furan units can exhibit improved properties suitable for high-performance applications .

Analytical Chemistry

This compound is utilized as a standard in various analytical techniques due to its well-defined structure.

Chromatography Applications

In chromatography, this compound serves as a reference standard for the analysis of complex mixtures, aiding in the identification and quantification of related compounds in various samples .

Environmental Chemistry

Research into the environmental impact of this compound has been limited; however, its chemical stability suggests potential applications in studying environmental degradation processes.

Potential Environmental Monitoring

Due to its stability and detectability, it could be used as a marker in environmental monitoring studies to assess contamination levels related to industrial processes .

Analyse Des Réactions Chimiques

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. Key pathways include:

Furan Ring Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) at 60–80°C .

-

Product : 4-(5-Oxo-2,5-dihydrofuran-2-yl)benzoic acid (furanone derivative) via dihydroxylation and subsequent cyclization.

-

Mechanism : Electrophilic attack on the electron-rich furan oxygen, leading to ring opening and reclosure with ketone formation .

Carboxylic Acid Oxidation

-

The -COOH group remains stable under mild oxidation but can be decarboxylated under strong oxidative conditions (e.g., CuO at 300°C) to yield CO₂ and 4-(2-furyl)benzene.

Carboxylic Acid Reduction

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Product : 4-(2-Furyl)benzyl alcohol, confirmed by IR loss of -COOH absorption (1700 cm⁻¹) and appearance of -OH stretch (3400 cm⁻¹).

Furan Ring Hydrogenation

-

Reagents/Conditions : H₂ gas (1–3 atm) over Pd/C catalyst in ethanol at 50°C.

-

Product : 4-(Tetrahydrofuran-2-yl)benzoic acid, verified by NMR (disappearance of furan protons at δ 6.3–7.4 ppm).

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in EAS due to its electron-rich nature:

Nitration

-

Reagents/Conditions : HNO₃/H₂SO₄ (1:3) at 0–5°C.

-

Product : 4-(5-Nitro-2-furyl)benzoic acid (80% yield), confirmed by HPLC and mass spectrometry (m/z 233 [M+H]⁺).

Halogenation

-

Bromination : Br₂ in CCl₄ yields 4-(5-Bromo-2-furyl)benzoic acid (75% yield).

-

Chlorination : Cl₂ gas in acetic acid produces 4-(5-Chloro-2-furyl)benzoic acid (68% yield).

Hydrazide Formation

-

Reagents/Conditions : Reaction with hydrazine (NH₂NH₂) in ethanol under reflux .

-

Product : 4-(2-Furyl)benzohydrazide, characterized by IR (C=O stretch at 1650 cm⁻¹) and ¹H-NMR (NH₂ signal at δ 4.2 ppm) .

Suzuki-Miyaura Coupling

-

Reagents/Conditions : 4-Bromobenzoic acid + 2-furylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base, in DMF/H₂O (3:1) at 100°C .

-

Product : this compound (85% yield), confirmed by GC-MS and elemental analysis .

Biological Activity and Derivatives

Derivatives exhibit pharmacological potential:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

- 3-(2-Furyl)benzoic Acid : The meta-substituted isomer of 4-(2-furyl)benzoic acid exhibits a significantly lower melting point (157–158°C), highlighting the impact of substituent position on crystallinity and thermal stability. The para substitution allows for linear hydrogen-bonding networks, enhancing lattice stability .

- 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid: This derivative incorporates a dihydroisoquinoline group, introducing a basic nitrogen atom.

Analogues with Halogenated or Hydroxylated Substituents

- 4-(3-Chloro-4-hydroxyphenyl)benzoic Acid : The chloro and hydroxyl groups increase acidity (pKa ~2.5–3.0) compared to this compound (pKa ~4.2). The hydroxyl group also enables antioxidant activity, similar to caffeic acid (3,4-dihydroxybenzeneacrylic acid), which is used in pharmacological and cosmetic research .

- 2-[(4-Fluorophenyl)methyl]benzoic Acid: The electron-withdrawing fluorine atom enhances metabolic stability and bioavailability, making it a candidate for drug development.

Derivatives with Extended Aromatic Systems

- 1,1,2,2-Tetrafluoro-1,4-bis(2-furyl)butane-1,4-dione: This dimeric analogue contains two 2-furyl groups linked via a fluorinated backbone.

Comparative Data Table

Key Research Findings

- Synthetic Utility : The furyl group in this compound facilitates regioselective electrophilic substitutions, enabling tailored modifications for drug candidates .

- Biological Activity: While less bioactive than hydroxylated analogues (e.g., caffeic acid), its derivatives show promise in enzyme inhibition.

- Thermal Stability : The high melting point of this compound underscores its stability under harsh conditions, advantageous in industrial synthesis .

Méthodes De Préparation

Key Data:

| Parameter | Value |

|---|---|

| Temperature | Reflux (~65–70°C) |

| Reaction Time | 1 hour |

| Solvent System | Methanol/Water (10 mL/5 mL) |

| Catalyst | LiOH |

Friedel-Crafts Acylation Followed by Oxidation

A two-step approach derived from furan chemistry involves:

- Friedel-Crafts Acylation : Furan reacts with benzoyl chloride in the presence of AlCl₃ to form 4-(2-furyl)acetophenone.

- Oxidation : The ketone is oxidized to the carboxylic acid using KMnO₄ or CrO₃ in acidic conditions.

Example Protocol:

- Step 1 : Furan (1.2 eq), benzoyl chloride (1 eq), AlCl₃ (1.5 eq) in dichloromethane at 0°C for 4 hours.

- Step 2 : Oxidation with KMnO₄ (3 eq) in H₂SO₄/H₂O at 80°C for 6 hours.

- Overall Yield : ~70–75% (estimated from analogous furan oxidations).

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura coupling offers a modular route:

- Reactants : 4-Bromobenzoic acid (1 eq), 2-furylboronic acid (1.2 eq).

- Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), in DME/H₂O (3:1) at 90°C for 12 hours.

- Yield : Reported up to 85% for similar couplings.

Optimization Table:

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 78 |

Alternative Methods from Patent Literature

A patent (US6756497B1) describes thiol-mediated reductions for benzoic acid derivatives:

- Reactants : 4-(2-Furyl)benzoyl chloride (1 eq), sodium thiolate (2 eq).

- Conditions : Reflux in DMF for 6 hours, followed by acidic hydrolysis.

- Yield : ~80% (extrapolated from analogous reductions).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Ester Hydrolysis | High purity, simple workup | Requires ester precursor | 96 |

| Friedel-Crafts | Scalable | Harsh oxidation conditions | 70–75 |

| Suzuki Coupling | Modular substrate scope | Costly catalysts | 85 |

| Thiol Reduction | Mild conditions | Multi-step synthesis | 80 |

Q & A

Q. What are the optimal synthetic routes for 4-(2-furyl)benzoic acid to achieve high yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized via condensation reactions between furan derivatives and benzoic acid precursors. For example, hydrazone formation using aromatic aldehydes (e.g., 2-nitrobenzaldehyde) and hydrazine derivatives has achieved yields up to 70% under reflux conditions . Purification via recrystallization or column chromatography is critical. Structural validation should employ IR spectroscopy (to confirm carboxylic acid C=O stretching at ~1680 cm⁻¹), UV-Vis (for π→π* transitions in aromatic systems), and ¹H/¹³C NMR (to resolve furyl and benzoic acid protons) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent degradation .

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Avoid dust generation; work in a fume hood with local exhaust ventilation .

- Spill Management : Collect residues using non-sparking tools and dispose of as hazardous waste per local regulations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

- NMR : ¹H NMR resolves furyl protons (δ 6.3–7.4 ppm) and aromatic benzoic acid protons (δ 7.5–8.3 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .

- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group observed in analogous benzoic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, ELF) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Electron Localization Function (ELF) analysis maps bonding behavior, such as π-conjugation between the furan ring and benzoic acid moiety . For example, ELF studies on hydrazone derivatives revealed delocalization across the hydrazine bridge, enhancing antioxidant activity . Software like Gaussian or ORCA can model these properties using PubChem-derived structural data (e.g., InChIKey: APAJGWMMTSSXSI-DEDYPNTBSA-N) .

Q. What strategies enhance the bioactivity of this compound derivatives for enzyme inhibition studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzoic acid core to increase binding affinity with enzymes like tyrosinase .

- Assay Design : Competitive inhibition can be tested using Lineweaver-Burk plots. For example, benzoic acid derivatives inhibit tyrosinase by competing with catechol substrates (Ki values reported in µM range) .

- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with enzyme active sites (e.g., copper-binding sites in tyrosinase) .

Q. How can crystallographic data resolve contradictions in reported inhibition mechanisms of benzoic acid derivatives?

- Methodological Answer :

- X-ray Diffraction : Compare crystal structures of enzyme-inhibitor complexes (e.g., tyrosinase with this compound) to identify binding modes. Monoclinic crystal systems (e.g., P21/c) provide high-resolution hydrogen-bonding networks .

- Kinetic Studies : Distinguish competitive vs. noncompetitive inhibition by analyzing Vmax and Km shifts. For example, cyanide’s noncompetitive inhibition of tyrosinase contrasts with benzoic acid’s competitive mechanism .

Q. What methodologies optimize this compound for advanced material applications (e.g., polymers)?

- Methodological Answer :

- Esterification : React with alcohols (e.g., 2-hydroxyethoxy) to form ester derivatives, improving solubility for polymer blends. For example, 4-((2-hydroxyethoxy)carbonyl)benzoic acid derivatives exhibit enhanced thermal stability .

- Coordination Chemistry : Use as a ligand for metal-organic frameworks (MOFs). Phosphorylated derivatives (e.g., 4-(diethoxyphosphoryl)benzoic acid) can coordinate with transition metals like Cu²⁺ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.